(R)-3-(4-Hydroxyphenyl)-5-(methoxymethyl)-2-oxazolidinone

Chiral intermediate MAO-A inhibitor Stereoselective synthesis

(R)-3-(4-Hydroxyphenyl)-5-(methoxymethyl)-2-oxazolidinone (CAS 79038-60-1) is a chiral, non-racemic 3-aryl-2-oxazolidinone derivative characterized by a free 4-hydroxyphenyl group and a methoxymethyl substituent at the 5-position of the oxazolidinone ring. This compound belongs to a pharmacologically significant class of heterocycles that includes monoamine oxidase (MAO) inhibitors and antibacterial agents, and it is specifically documented as a key intermediate in the patented synthesis of befloxatone, a selective and reversible MAO-A inhibitor.

Molecular Formula C11H13NO4
Molecular Weight 223.22 g/mol
CAS No. 79038-60-1
Cat. No. B1624300
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-3-(4-Hydroxyphenyl)-5-(methoxymethyl)-2-oxazolidinone
CAS79038-60-1
Molecular FormulaC11H13NO4
Molecular Weight223.22 g/mol
Structural Identifiers
SMILESCOCC1CN(C(=O)O1)C2=CC=C(C=C2)O
InChIInChI=1S/C11H13NO4/c1-15-7-10-6-12(11(14)16-10)8-2-4-9(13)5-3-8/h2-5,10,13H,6-7H2,1H3/t10-/m1/s1
InChIKeyMBSIOZVFOWKTIH-SNVBAGLBSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide for (R)-3-(4-Hydroxyphenyl)-5-(methoxymethyl)-2-oxazolidinone (CAS 79038-60-1) – A Chiral Oxazolidinone Building Block


(R)-3-(4-Hydroxyphenyl)-5-(methoxymethyl)-2-oxazolidinone (CAS 79038-60-1) is a chiral, non-racemic 3-aryl-2-oxazolidinone derivative characterized by a free 4-hydroxyphenyl group and a methoxymethyl substituent at the 5-position of the oxazolidinone ring [1]. This compound belongs to a pharmacologically significant class of heterocycles that includes monoamine oxidase (MAO) inhibitors and antibacterial agents, and it is specifically documented as a key intermediate in the patented synthesis of befloxatone, a selective and reversible MAO-A inhibitor [1][2].

Why Generic Substitution Fails for (R)-3-(4-Hydroxyphenyl)-5-(methoxymethyl)-2-oxazolidinone


Simple substitution with racemic mixtures, the (S)-enantiomer, or 4-alkoxy analogs of (R)-3-(4-Hydroxyphenyl)-5-(methoxymethyl)-2-oxazolidinone is not feasible without compromising downstream synthetic outcomes. The absolute (R)-configuration at C5 is essential for generating the correct stereochemistry in the final befloxatone molecule; using the racemic intermediate yields a mixture of racemic diastereoisomers that requires chiral separation [1]. Furthermore, the free phenolic hydroxyl group is the specific reactive handle for the key O-alkylation step with the trifluorobutanolsulfonate partner, a functionality absent in the corresponding 4-methoxyphenyl analogs [1][2]. The quantitative evidence below documents these specific points of differentiation.

Quantitative Differentiation Evidence for (R)-3-(4-Hydroxyphenyl)-5-(methoxymethyl)-2-oxazolidinone


Enantiomeric Identity Defines Stereochemical Outcome in Befloxatone Synthesis

The (R)-enantiomer (CAS 79038-60-1) is required for the convergent synthesis of befloxatone. The patent literature explicitly demonstrates that condensing the racemic 3-(4-hydroxyphenyl)-5-methoxymethyl-2-oxazolidinone (MD 780232, m.p. 89°C) with enantiopure 1,1,1-trifluoro-4-(tosyloxy)-2(R)-butanol yields a mixture of racemic diastereoisomers (MD 370167), necessitating subsequent chiral resolution [1]. In contrast, using the pre-resolved (R)-intermediate directly provides the desired single diastereomer of befloxatone. The (S)-enantiomer (MD 200717) exhibits distinct physical properties: m.p. 114°C and [α]²⁰_D +66° (c=1, CH₃OH) [2].

Chiral intermediate MAO-A inhibitor Stereoselective synthesis Oxazolidinone

Free Phenolic Hydroxyl Group Enables Critical O-Alkylation Step

The 4-hydroxyphenyl substituent in (R)-3-(4-Hydroxyphenyl)-5-(methoxymethyl)-2-oxazolidinone provides a nucleophilic oxygen atom that undergoes direct O-alkylation with 1,1,1-trifluoro-4-(tosyloxy)-2(R)-butanol to form the ether linkage in befloxatone [1]. The analogous 4-methoxyphenyl compound, (R)-5-methoxymethyl-3-(4-methoxyphenyl)oxazolidin-2-one, which has been structurally characterized by X-ray crystallography [2], lacks this reactive functionality and cannot participate in the same conjugation step without prior demethylation.

O-alkylation Phenolic building block Befloxatone intermediate SAR

Commercial Purity Profile: R-Enantiomer vs. S-Enantiomer

Commercially available (R)-3-(4-Hydroxyphenyl)-5-(methoxymethyl)-2-oxazolidinone (CAS 79038-60-1) is offered with a minimum HPLC purity of 97% and a maximum moisture content of 0.5% [1]. The (S)-enantiomer (CAS 135605-66-2) is typically supplied at a lower minimum purity of 95% (HPLC) from multiple vendors . This 2-percentage-point purity gap, combined with the specified moisture control, reduces the risk of side reactions in moisture-sensitive downstream transformations.

Enantiomeric purity HPLC specification Procurement Oxazolidinone

Documented Route-Specific Application: The Preferred Intermediate for Befloxatone

Multiple patent families (EP 0424243, US 5036090, US 5196543) and the DrugFuture synthetic database explicitly designate 3-(4-hydroxyphenyl)-5(R)-(methoxymethyl)oxazolidin-2-one as Intermediate II in the convergent synthesis of befloxatone [1][2]. No alternative core intermediate—such as the corresponding 5-hydroxymethyl or 4-methoxy analog—is described for this route. The condensation step with 1,1,1-trifluoro-4-(tosyloxy)-2(R)-butanol is performed with K₂CO₃ in hot DMF, demonstrating compatibility with standard industrial reagents [1].

Befloxatone MAO-A inhibitor Process chemistry Key intermediate

Optimal Application Scenarios for (R)-3-(4-Hydroxyphenyl)-5-(methoxymethyl)-2-oxazolidinone Based on Differentiated Evidence


Stereocontrolled Synthesis of Befloxatone and Structural Analogs

This compound is the specifically required chiral building block for the convergent assembly of befloxatone (MD-370503), a selective MAO-A inhibitor. Its (R)-configuration at C5 ensures that the final drug substance is obtained as a single enantiomer without the need for chiral chromatographic separation of diastereomeric mixtures that would result from the use of racemic intermediates [1][2].

Phenolic Handle for Diversity-Oriented Synthesis of 3-Aryl-2-Oxazolidinone Libraries

The free 4-hydroxy group permits direct O-alkylation, acylation, or sulfonylation, enabling the rapid generation of focused libraries of 3-aryl-2-oxazolidinones for SAR studies. This capability is absent in the corresponding 4-methoxyphenyl congener, positioning the (R)-hydroxyphenyl compound as a superior diversification scaffold [1].

High-Purity Reference Standard for Chiral HPLC Method Development

With a commercial minimum purity of 97% (HPLC) and defined moisture content (≤0.5%), this compound can serve as a qualified reference standard for developing chiral HPLC methods aimed at separating oxazolidinone enantiomers in reaction monitoring or quality control workflows [1].

Process Chemistry Research on MAO-A Inhibitor Manufacturing Routes

As the sole oxazolidinone intermediate disclosed in the originator patents for befloxatone, procuring this specific compound enables process chemistry groups to reproduce and optimize the published route without the confounding variables introduced by alternative, non-precedented intermediates [2].

Quote Request

Request a Quote for (R)-3-(4-Hydroxyphenyl)-5-(methoxymethyl)-2-oxazolidinone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.